molecular formula C8H12ClN5 B14717832 6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine CAS No. 22936-85-2

6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14717832
CAS No.: 22936-85-2
M. Wt: 213.67 g/mol
InChI Key: CPWICPWJYKWISR-UHFFFAOYSA-N
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Description

6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H12ClN5. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopropylamine and ethylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The substitution of the chlorine atom by the amines occurs in high to moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with primary amines would yield corresponding amine derivatives of the triazine compound.

Scientific Research Applications

6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives

Properties

CAS No.

22936-85-2

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

6-chloro-2-N-cyclopropyl-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H12ClN5/c1-2-10-7-12-6(9)13-8(14-7)11-5-3-4-5/h5H,2-4H2,1H3,(H2,10,11,12,13,14)

InChI Key

CPWICPWJYKWISR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC2CC2

Origin of Product

United States

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